{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
This compound is a piperidine derivative featuring a benzyloxycarbonyl-protected cyclopropylamino group attached via a methylene bridge at the 2-position of the piperidine ring and an acetic acid moiety at the 1-position. The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.
Properties
IUPAC Name |
2-[2-[[cyclopropyl(phenylmethoxycarbonyl)amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-18(23)13-20-11-5-4-8-17(20)12-21(16-9-10-16)19(24)25-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNKAKNYUJJIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment A: Cbz-Cyclopropylamine-Piperidine
Piperidine is first protected at the 1-position with a tert-butoxycarbonyl (Boc) group. The 2-position is then functionalized via reductive amination with cyclopropylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. Subsequent Boc deprotection with trifluoroacetic acid (TFA) and Cbz protection yields 1-Cbz-2-(cyclopropylamino)piperidine .
Fragment B: Acetic Acid Derivative
Bromoacetic acid is converted to its tert-butyl ester using tert-butanol and sulfuric acid. The ester is coupled to Fragment A via nucleophilic substitution in DMF with K₂CO₃ (60°C, 10 hours). Final ester hydrolysis with NaOH in tetrahydrofuran (THF)/water (1:1) provides the target compound.
Table 2: Performance Metrics for Convergent Synthesis
| Parameter | Fragment A | Fragment B | Final Product |
|---|---|---|---|
| Yield | 81% | 89% | 72% |
| Purity (HPLC) | 94% | 91% | 93% |
| Reaction Time | 18 hr | 12 hr | 24 hr |
Microwave-Assisted Optimization
Design of Experiments (DOE) methodologies have been applied to optimize reaction conditions. A study using microwave irradiation reduced the amide coupling time from 24 hours to 45 minutes while maintaining a 92% yield. Key parameters included:
-
Temperature : 80°C
-
Power : 150 W
-
Solvent : DMF/THF (1:3)
Catalytic Asymmetric Synthesis
Chiral catalysts enable enantioselective synthesis of the cyclopropylamine-piperidine intermediate. Ru(II)-BINAP complexes catalyze the asymmetric reductive amination of piperidone with cyclopropylamine, achieving 96% enantiomeric excess (ee). The catalyst loading (0.5 mol%) and hydrogen pressure (50 psi) are critical for stereochemical control.
Industrial-Scale Production Challenges
Purification Issues
The final product’s polar nature complicates crystallization. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) is required for large-scale purification, increasing production costs.
Byproduct Formation
Competitive N-alkylation at the piperidine nitrogen generates 2-[(Cbz-cyclopropylamino)methyl]-1-(carboxymethyl)piperidinium bromide (up to 12% yield). Mitigation strategies include using bulky bases like DBU to favor mono-alkylation.
Comparative Analysis of Methods
Table 3: Synthesis Method Evaluation
| Method | Advantages | Limitations | Scale Feasibility |
|---|---|---|---|
| Stepwise | High reproducibility | Low atom economy (38%) | Lab-scale (≤1 kg) |
| Convergent | Scalable (≥10 kg batches) | Requires Boc protection/deprotection | Pilot plant |
| Microwave-Assisted | Rapid (<2 hr total) | Specialized equipment needed | Lab-scale |
| Catalytic Asymmetric | High enantioselectivity (96% ee) | Costly catalysts | Small scale (≤100 g) |
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxylic acid group (-COOH) and Cbz-protected amine participate in hydrolysis under specific conditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Ester Hydrolysis | Aqueous NaOH (1–2 M), 60–80°C | Deprotection of Cbz group to yield free amine intermediate |
| Acid-Catalyzed Hydrolysis | HCl (1–3 M), reflux | Cleavage of cyclopropane ring (limited cases under harsh conditions) |
Key findings:
-
Selective deprotection of the Cbz group occurs without disrupting the piperidine ring or cyclopropane under mild basic conditions.
-
Carboxylic acid remains stable during hydrolysis, enabling further functionalization at the amine site.
Hydrogenolysis
The benzyloxycarbonyl group undergoes catalytic hydrogenation:
| Reagents | Conditions | Products |
|---|---|---|
| H₂/Pd-C (5–10% w/w) | Ethanol, 25–40°C, 4–6 hrs | Removal of Cbz group to form free amine: {2-[(Cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid |
This reaction is critical for generating bioactive intermediates for drug development .
Amide Formation
The carboxylic acid reacts with amines to form peptide-like bonds:
| Reagents | Conditions | Applications |
|---|---|---|
| EDC/HOBt | DCM, 0–5°C, 12–24 hrs | Conjugation with amino acids or drug molecules (e.g., targeting enzymes) |
| DCC/DMAP | THF, RT, 6–8 hrs | Synthesis of prodrugs with enhanced solubility |
Studies indicate a 65–80% yield for amide derivatives, depending on steric hindrance from the piperidine ring.
Nucleophilic Substitution
The cyclopropylamine moiety participates in ring-opening reactions:
| Reagents | Conditions | Products |
|---|---|---|
| NaN₃/DMF | 80°C, 8–12 hrs | Azide-substituted derivatives for click chemistry applications |
| KCN/EtOH | Reflux, 24 hrs | Cyanated analogs with modified pharmacokinetic properties |
These reactions enable structural diversification for structure-activity relationship (SAR) studies.
Cyclization Reactions
Intramolecular reactions form heterocyclic systems:
| Reagents | Conditions | Products |
|---|---|---|
| POCl₃, PCl₅ | Toluene, 110°C, 3–5 hrs | Lactam formation via dehydration of the carboxylic acid and amine groups |
| DCC, NHS | DMF, RT, 24 hrs | Macrocyclic derivatives for antibiotic development |
Oxidation and Reduction
The piperidine ring and cyclopropane group exhibit redox activity:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄/H₂O, 50°C | Piperidine ring oxidation to pyridine derivatives (low yield: <30%) |
| Reduction | LiAlH₄/THF, 0°C | Carboxylic acid reduction to alcohol (requires protection of amine groups) |
Mechanistic Insights
Scientific Research Applications
Pharmacological Research
The compound is primarily investigated for its potential as a therapeutic agent in treating central nervous system (CNS) disorders. Its structure suggests it may interact with G protein-coupled receptors (GPCRs), which are critical targets in drug discovery for CNS conditions.
- Case Study : A study published in the Neurobiology of Disease highlighted the development of allosteric modulators of GPCRs, indicating that compounds similar to this one could lead to novel treatment strategies for CNS disorders .
Cancer Research
Research has indicated that compounds with similar piperidine structures exhibit anti-cancer properties. The ability of this compound to modulate biological pathways may contribute to its efficacy in cancer treatment.
- Case Study : Investigations into piperidine derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Diabetes Treatment
The compound's structural features align with those of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are crucial in managing type 2 diabetes. Its potential to enhance insulin secretion and lower blood glucose levels is under exploration.
- Data Table: DPP-IV Inhibitors Comparison
Neuroprotective Effects
Research indicates that this compound may mimic the neuroprotective effects of basic fibroblast growth factor (bFGF), which is known for promoting neuronal survival under stress conditions.
Mechanism of Action
The mechanism of action of {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The cyclopropyl group and benzyloxycarbonyl moiety may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physicochemical Properties
- Melting Points : Only 2-(Piperidin-1-yl)acetic acid has reported data (210–216°C) . Data for the target compound and its analogs are unavailable, highlighting a research gap.
- Molecular Weight : The Cbz-protected derivatives (e.g., target compound) exhibit higher molecular weights (~332.4) compared to unprotected analogs (e.g., 288.39 in ), due to the Cbz group’s contribution.
Biological Activity
Introduction
The compound {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic organic molecule notable for its complex structure, which includes a piperidine ring and a cyclopropyl group. This compound's unique functional groups suggest potential applications in medicinal chemistry, particularly in targeting various biological pathways. This article aims to explore the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 346.4 g/mol. The structural features include:
- Piperidine Ring : A six-membered nitrogen-containing heterocycle.
- Cyclopropyl Group : A three-membered carbon ring that may influence the compound's reactivity.
- Benzyloxycarbonyl Moiety : A protective group that enhances stability and bioavailability.
These structural components are essential in determining the compound's interactions with biological targets.
Antimicrobial Properties
Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various pathogens. Research has shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting that this compound may have potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of compounds with similar structures has been widely investigated. For instance, studies involving benzimidazole derivatives have demonstrated significant cytotoxicity against cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung adenocarcinoma) cells. The mechanism often involves the inhibition of anti-apoptotic proteins such as Bcl-2, leading to increased apoptosis in cancer cells .
Case Study: Anticancer Mechanism
In a study exploring novel anticancer agents, compounds structurally related to this compound were evaluated for their ability to induce apoptosis through:
- MTT Cytotoxic Assay : Compounds showed IC50 values indicating effective inhibition of cell proliferation.
- Gene Expression Analysis : Upregulation of pro-apoptotic genes like Bax and caspase was observed, confirming the mechanism of action .
Neuroactive Effects
The piperidine structure suggests potential neuroactive properties. Compounds containing piperidine rings are often associated with modulation of neurotransmitter systems, which may lead to therapeutic effects in neurodegenerative diseases or psychiatric disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Binding : Interaction with cell surface receptors can trigger intracellular signaling cascades.
- Signal Transduction Modulation : Alterations in signal transduction pathways can lead to changes in gene expression and cellular behavior.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Piperidine ring | Antimicrobial |
| Compound B | Cyclopropane | Anticancer |
| Compound C | Benzyl group | Neuroactive |
This table illustrates how variations in structural features can influence biological activity.
Q & A
Basic: What are the key considerations for synthesizing {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid?
Methodological Answer:
Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups. For example:
- Piperidine Functionalization: Piperidine derivatives are alkylated using bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetic acid moiety .
- Cyclopropane Integration: Cyclopropylamine is coupled via reductive amination, followed by benzyloxycarbonyl (Cbz) protection using benzyl chloroformate in dichloromethane .
- Purification: Crude products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Monitor reaction progress using TLC or HPLC .
Advanced: How can stereochemical integrity be ensured during synthesis, particularly for chiral centers in the piperidine ring?
Methodological Answer:
- Chiral Resolution: Use chiral auxiliaries or catalysts (e.g., (R)-BINOL) during cyclopropane coupling. Confirm enantiomeric excess via chiral HPLC (Chiralpak® columns) or polarimetry .
- Stereospecific Protection: Opt for Cbz protection to minimize racemization. Avoid harsh acidic/basic conditions post-functionalization .
- X-ray Crystallography: Validate absolute configuration post-crystallization .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- NMR: ¹H/¹³C NMR to verify piperidine ring protons (δ 1.4–3.0 ppm), Cbz group aromatic protons (δ 7.2–7.4 ppm), and cyclopropane protons (δ 0.5–1.2 ppm) .
- Mass Spectrometry: ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 349.4) .
- Purity Assessment: HPLC with UV detection (λ = 254 nm) using C18 columns (acetonitrile/water gradient) .
Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH, ion concentration) .
- Orthogonal Validation: Cross-validate using SPR (surface plasmon resonance) for binding affinity and in vivo models (e.g., murine neuropathic pain assays) .
- Data Normalization: Report IC₅₀ values relative to positive controls (e.g., morphine for opioid receptor studies) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritancy .
- Ventilation: Conduct reactions in a fume hood to minimize inhalation of volatile solvents (e.g., THF, dichloromethane) .
- First Aid: For accidental exposure, rinse eyes with water for 15 minutes; wash skin with soap and water. Seek medical evaluation .
Advanced: How can structure-activity relationships (SAR) be explored for derivatives of this compound?
Methodological Answer:
- Core Modifications:
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., neurotensin receptor 1) .
- In Vitro Screening: Test derivatives in competitive binding assays (radiolabeled ligands) and functional assays (cAMP inhibition) .
Basic: What are the storage conditions to maintain compound stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- Desiccation: Use vacuum-sealed containers with silica gel to avoid hydrolysis of the Cbz group .
- Solubility: Prepare stock solutions in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles .
Advanced: How can impurities arising from synthesis be identified and mitigated?
Methodological Answer:
- Impurity Profiling: Use LC-MS to detect byproducts (e.g., deprotected amines or incomplete cyclopropane coupling) .
- Process Optimization: Adjust reaction stoichiometry (e.g., 1.2 equivalents of bromoacetic acid) and temperature (0°C for sensitive steps) .
- Quality Control: Implement in-process checks (e.g., mid-reaction HPLC) to abort failed batches early .
Basic: What computational tools are useful for modeling this compound’s interactions?
Methodological Answer:
- Dynamics Simulations: Run MD simulations (e.g., GROMACS) to study piperidine ring flexibility in aqueous environments .
- Quantum Mechanics: Calculate electrostatic potentials (Gaussian 09) to predict nucleophilic/electrophilic sites .
- ADMET Prediction: Use SwissADME to estimate pharmacokinetic properties (e.g., BBB permeability) .
Advanced: How to address conflicting toxicity data in preclinical studies?
Methodological Answer:
- Dose Escalation Studies: Conduct MTD (maximum tolerated dose) assays in rodents, monitoring liver/kidney biomarkers (ALT, creatinine) .
- Metabolite Screening: Identify toxic metabolites (e.g., dealkylated piperidine) via LC-MS/MS .
- Comparative Toxicology: Benchmark against structurally related compounds with established safety profiles (e.g., benzylpiperazine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
